5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one 5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16288655
InChI: InChI=1S/C24H17ClN2O3S2/c1-2-13-8-9-16-18(11-13)32-24(26-16)27-20(14-5-3-6-15(25)12-14)19(22(29)23(27)30)21(28)17-7-4-10-31-17/h3-12,20,29H,2H2,1H3
SMILES:
Molecular Formula: C24H17ClN2O3S2
Molecular Weight: 481.0 g/mol

5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

CAS No.:

Cat. No.: VC16288655

Molecular Formula: C24H17ClN2O3S2

Molecular Weight: 481.0 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one -

Specification

Molecular Formula C24H17ClN2O3S2
Molecular Weight 481.0 g/mol
IUPAC Name 2-(3-chlorophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H17ClN2O3S2/c1-2-13-8-9-16-18(11-13)32-24(26-16)27-20(14-5-3-6-15(25)12-14)19(22(29)23(27)30)21(28)17-7-4-10-31-17/h3-12,20,29H,2H2,1H3
Standard InChI Key VTHVBDQQIGTYOL-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Cl

Introduction

5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that incorporates multiple functional groups, making it a subject of interest in medicinal chemistry and organic synthesis. This compound belongs to the class of pyrrolinones, which are known for their diverse biological activities.

Synthesis

The synthesis of 5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. Common methods include the use of specific reagents and conditions such as temperature, solvent choice, and catalysts to optimize yield and purity. Polar aprotic solvents can enhance reaction rates and selectivity.

Chemical Reactions

This compound can participate in various chemical reactions, including oxidation and reduction. These reactions are often facilitated by specific reagents or catalysts, such as transition metals for oxidation or reducing agents like lithium aluminum hydride for reduction.

Reaction TypeReagents/Catalysts
OxidationTransition metals
ReductionLithium aluminum hydride

Potential Applications

5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has potential applications in medicinal chemistry due to its complex structure and possible interactions with biological targets. Experimental studies are necessary to elucidate its precise molecular targets and pathways.

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